molecular formula C18H17F3N6 B6484199 2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline CAS No. 2640822-23-5

2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6484199
CAS No.: 2640822-23-5
M. Wt: 374.4 g/mol
InChI Key: UVJFURYMCMABQN-UHFFFAOYSA-N
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Description

2-Methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 4-(trifluoromethyl)pyrimidin-2-yl group. Quinoxaline derivatives are recognized for their electron-deficient aromatic systems, which facilitate π-π stacking interactions in biological targets . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name

2-methyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6/c1-12-16(24-14-5-3-2-4-13(14)23-12)26-8-10-27(11-9-26)17-22-7-6-15(25-17)18(19,20)21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJFURYMCMABQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring and subsequent functionalization with the trifluoromethyl pyrimidine group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of particular enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperazine ring may contribute to its overall pharmacokinetic properties .

Comparison with Similar Compounds

Core Heterocycle Differences

  • Quinoxaline vs. Quinoline: Quinoxaline’s electron-deficient nature enhances binding to receptors with aromatic pockets (e.g., kinases), whereas quinoline’s rigidity may favor interactions with planar DNA regions .
  • Substituent Effects: Trifluoromethylpyrimidine: The CF₃ group increases membrane permeability and resistance to oxidative metabolism compared to morpholino or benzodioxole groups .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group elevates logP values (~3.5 estimated) compared to morpholino (logP ~2.8) and benzodioxole (logP ~2.5) derivatives, favoring blood-brain barrier penetration .
  • Crystalline Properties: The quinoline analogue () crystallizes in a triclinic system (space group P1) with a density of 1.377 Mg/m³, suggesting stable packing for formulation .

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